TAMRA-PEG4-acid
Overview
Description
TAMRA-PEG4-acid: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a red-fluorescent dye with excitation and emission maxima at 553 nm and 575 nm, respectively. The compound contains a carboxylic acid group, which allows it to react with primary amine groups to form stable amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-PEG4-acid typically involves the conjugation of tetramethylrhodamine (TAMRA) with a polyethylene glycol (PEG) chain. The carboxylic acid group on the PEG chain reacts with the amine group on TAMRA in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to form a stable amide bond .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the activation of the carboxylic acid group on the PEG chain, followed by its reaction with the amine group on TAMRA under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: TAMRA-PEG4-acid undergoes substitution reactions where the carboxylic acid group reacts with primary amines to form amide bonds.
Click Chemistry Reactions: The compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Common Reagents and Conditions:
EDC and HATU: Used as activators for the formation of amide bonds.
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Major Products:
Amide Bonds: Formed when this compound reacts with primary amines.
Triazole Linkages: Formed during CuAAC reactions.
Scientific Research Applications
Chemistry: TAMRA-PEG4-acid is used as a fluorescent probe in various chemical assays. Its red-fluorescent properties make it suitable for labeling and tracking molecules in complex chemical reactions.
Biology: In biological research, this compound is used to label proteins and peptides. It helps in studying protein-protein interactions, cellular localization, and protein dynamics.
Medicine: The compound is used in the development of PROTACs, which are designed to selectively degrade target proteins. This has potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: this compound is used in the production of diagnostic kits and imaging agents. Its fluorescent properties enable the detection and quantification of biomolecules in various industrial applications.
Mechanism of Action
TAMRA-PEG4-acid exerts its effects through its ability to form stable amide bonds with primary amines. This allows it to be conjugated to various biomolecules, facilitating their detection and analysis. In the context of PROTACs, this compound acts as a linker that brings together two ligands, one targeting the protein of interest and the other recruiting an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway.
Comparison with Similar Compounds
Dibenzocyclooctyne-PEG4-acid: Another PEG-based linker used in click chemistry reactions.
Alkyne-PEG4-maleimide: Used for conjugation with thiol groups in proteins and peptides.
Biotin-PEG4-alkyne: Utilized for biotinylation of biomolecules, enabling their detection and purification.
Uniqueness: TAMRA-PEG4-acid is unique due to its red-fluorescent properties, which make it highly suitable for imaging and tracking applications. Its ability to form stable amide bonds and participate in click chemistry reactions further enhances its versatility in various scientific research applications.
Biological Activity
TAMRA-PEG4-acid is a derivative of the red-fluorescent dye tetramethylrhodamine (TAMRA) that incorporates a polyethylene glycol (PEG) spacer and a carboxylic acid functional group. This compound has gained attention in biochemical research due to its utility in various applications, including protein labeling, drug delivery, and fluorescence-based assays. The incorporation of PEG enhances solubility and biocompatibility, making this compound a versatile tool in biological studies.
- Molecular Formula : C36H43N3O10
- Molecular Weight : 677.8 g/mol
- Excitation/Emission Maxima : 553/575 nm
- Purity : 98%
- Storage Conditions : -20°C in the dark
Biological Activity
This compound exhibits significant biological activity primarily through its role as a fluorescent probe. Its ability to conjugate with proteins and other biomolecules allows researchers to visualize and track these molecules in various biological contexts.
Protein Labeling
This compound can be utilized to label proteins through the formation of stable amide bonds with primary amines. This reaction is typically facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide). The resulting TAMRA-labeled proteins can be analyzed using techniques such as SDS-PAGE and fluorescence microscopy.
Case Study: sfGFP Labeling
In a study involving the fluorescent labeling of superfolder green fluorescent protein (sfGFP), researchers demonstrated that this compound could effectively conjugate to sfGFP expressed in cells. The conjugation was confirmed through shifts in electrophoretic mobility during SDS-PAGE, indicating successful incorporation of the TAMRA dye into the protein structure .
Protein | Conjugation Method | Result |
---|---|---|
sfGFP | This compound | Significant fluorescence observed, confirming successful labeling |
Drug Delivery Applications
This compound has also been explored as a vehicle for drug delivery. For instance, studies have shown that TAMRA-labeled drug molecules can effectively enter cells and bind to specific targets, facilitating real-time tracking of drug interactions within cellular environments .
Case Study: Drug-Ligand Interaction
In an investigation of methylphenidate (MPH) derivatives labeled with TAMRA, researchers found that TAMRA-MPH could specifically bind to synaptic proteins, demonstrating its potential as a tool for studying drug-target interactions via fluorescence resonance energy transfer (FRET) . The study highlighted that increasing concentrations of TAMRA-MPH led to enhanced FRET efficiency, indicating effective binding and interaction at the cellular level.
Research Findings
Recent studies have further elucidated the mechanisms by which this compound functions within biological systems:
- Fluorescence Characterization : this compound was characterized for its fluorescence properties, confirming its suitability as a FRET acceptor when paired with donor fluorophores like GFP. This characteristic makes it valuable for studying dynamic processes in live cells .
- Cellular Uptake Studies : Experiments demonstrated that while free TAMRA exhibited poor cell permeability, TAMRA-conjugated compounds showed significant uptake and localization within target cells . This finding underscores the importance of PEGylation in enhancing cellular interactions.
- Quantitative Analysis : The use of quantitative mass spectrometry alongside fluorescence techniques allowed for precise measurement of protein labeling efficiency and fidelity, further validating the application of this compound in biochemical assays .
Properties
IUPAC Name |
5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O10/c1-38(2)25-6-9-28-31(22-25)49-32-23-26(39(3)4)7-10-29(32)34(28)27-8-5-24(21-30(27)36(43)44)35(42)37-12-14-46-16-18-48-20-19-47-17-15-45-13-11-33(40)41/h5-10,21-23H,11-20H2,1-4H3,(H2-,37,40,41,42,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZESQZROUFRXLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)O)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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